molecular formula C10H14N2O B2938464 2-(4-aminophenyl)-N-ethylacetamide CAS No. 107966-09-6

2-(4-aminophenyl)-N-ethylacetamide

Cat. No.: B2938464
CAS No.: 107966-09-6
M. Wt: 178.235
InChI Key: LKDUVXJFNWSXKG-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N-ethylacetamide is an organic compound with a molecular structure that includes an amine group attached to a phenyl ring, which is further connected to an ethylacetamide moiety

Mechanism of Action

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazoles have been found to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the compound into active metabolites .

Mode of Action

Related compounds like 2-(4-aminophenyl)benzothiazoles have been shown to induce and be biotransformed by cytochrome p450 1a1 . This interaction results in the generation of putative active metabolites . The compound may also interact with the cytoplasmic membrane, causing membrane perturbation .

Biochemical Pathways

It’s worth noting that the compound’s potential precursor, 2-(4-aminophenyl)benzothiazole, has been produced by fermentation using genetically engineered escherichia coli , suggesting that it may interact with microbial metabolic pathways.

Pharmacokinetics

The compound’s boiling point is 103°c, and it has a relative density of 10303 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Related compounds like 2-(4-aminophenyl)benzothiazoles have demonstrated potent antitumor properties in vitro and in vivo . They have shown selective cytotoxic activity against certain breast cancer cell lines .

Action Environment

It’s worth noting that the compound is air-sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N-ethylacetamide can be achieved through several methods. One common approach involves the reaction of 4-nitroacetophenone with ethylamine under reducing conditions to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-aminophenyl)-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenyl)-N-ethylacetamide is unique due to the combination of its aminophenyl and ethylacetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(4-aminophenyl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDUVXJFNWSXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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